molecular formula C20H15ClF4N2O2 B13446682 ethyl (4R)-4-(2-chloro-4-fluorophenyl)-6-methyl-2-(2,4,6-trifluorophenyl)-1,4-dihydropyrimidine-5-carboxylate

ethyl (4R)-4-(2-chloro-4-fluorophenyl)-6-methyl-2-(2,4,6-trifluorophenyl)-1,4-dihydropyrimidine-5-carboxylate

Cat. No.: B13446682
M. Wt: 426.8 g/mol
InChI Key: KJMMHIXCAAJWNO-SFHVURJKSA-N
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Description

Ethyl (4R)-4-(2-chloro-4-fluorophenyl)-6-methyl-2-(2,4,6-trifluorophenyl)-1,4-dihydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of dihydropyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4R)-4-(2-chloro-4-fluorophenyl)-6-methyl-2-(2,4,6-trifluorophenyl)-1,4-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction protocols.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4R)-4-(2-chloro-4-fluorophenyl)-6-methyl-2-(2,4,6-trifluorophenyl)-1,4-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl (4R)-4-(2-chloro-4-fluorophenyl)-6-methyl-2-(2,4,6-trifluorophenyl)-1,4-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2-chlorophenyl)-6-methyl-2-phenyl-1,4-dihydropyrimidine-5-carboxylate
  • Ethyl 4-(4-fluorophenyl)-6-methyl-2-(2,4-difluorophenyl)-1,4-dihydropyrimidine-5-carboxylate

Uniqueness

Ethyl (4R)-4-(2-chloro-4-fluorophenyl)-6-methyl-2-(2,4,6-trifluorophenyl)-1,4-dihydropyrimidine-5-carboxylate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness can result in distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C20H15ClF4N2O2

Molecular Weight

426.8 g/mol

IUPAC Name

ethyl (4R)-4-(2-chloro-4-fluorophenyl)-6-methyl-2-(2,4,6-trifluorophenyl)-1,4-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C20H15ClF4N2O2/c1-3-29-20(28)16-9(2)26-19(17-14(24)7-11(23)8-15(17)25)27-18(16)12-5-4-10(22)6-13(12)21/h4-8,18H,3H2,1-2H3,(H,26,27)/t18-/m0/s1

InChI Key

KJMMHIXCAAJWNO-SFHVURJKSA-N

Isomeric SMILES

CCOC(=O)C1=C(NC(=N[C@H]1C2=C(C=C(C=C2)F)Cl)C3=C(C=C(C=C3F)F)F)C

Canonical SMILES

CCOC(=O)C1=C(NC(=NC1C2=C(C=C(C=C2)F)Cl)C3=C(C=C(C=C3F)F)F)C

Origin of Product

United States

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